molecular formula C48H55ClN6O B13776537 Cyanine7.5 azide

Cyanine7.5 azide

Cat. No.: B13776537
M. Wt: 767.4 g/mol
InChI Key: FPZSVKZEBJWZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanine7.5 azide is a useful research compound. Its molecular formula is C48H55ClN6O and its molecular weight is 767.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyanine7.5 azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanine7.5 azide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C48H55ClN6O

Molecular Weight

767.4 g/mol

IUPAC Name

N-(3-azidopropyl)-6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanamide;chloride

InChI

InChI=1S/C48H54N6O.ClH/c1-47(2)42(53(5)40-26-24-36-17-8-10-19-38(36)45(40)47)28-22-34-15-13-16-35(33-34)23-29-43-48(3,4)46-39-20-11-9-18-37(39)25-27-41(46)54(43)32-12-6-7-21-44(55)50-30-14-31-51-52-49;/h8-11,17-20,22-29,33H,6-7,12-16,21,30-32H2,1-5H3;1H

InChI Key

FPZSVKZEBJWZOE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-]

Origin of Product

United States

Foundational & Exploratory

A Senior Application Scientist's Guide to Cyanine7.5 Azide Solubility: DMSO vs. Water

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Primacy of Solvation in Quantitative Biology

In the realm of bioconjugation and fluorescence imaging, the precision of our outcomes is inextricably linked to the foundational steps of our experimental process. Among these, the dissolution of reagents is paramount. A poorly solubilized fluorescent dye, such as Cyanine7.5 (Cy7.5) azide, is not merely an inconvenience; it is a source of profound experimental artifact, leading to aggregation, diminished reactivity, and non-quantitative labeling. This guide provides a detailed, mechanistically-grounded exploration of Cy7.5 azide solubility, contrasting the industry-standard solvent, Dimethyl Sulfoxide (DMSO), with aqueous solutions. Our objective is to equip the researcher with the knowledge to make informed decisions, ensuring the integrity and reproducibility of their work.

The Physicochemical Landscape of Cyanine7.5 Azide

To understand the solubility of Cy7.5 azide, one must first appreciate its molecular architecture. Cy7.5 is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings connected by a polymethine chain.[1] This extensive, delocalized π-electron system is the basis of its strong light absorption and near-infrared (NIR) fluorescence, but it also dictates its solubility profile.

  • Inherent Hydrophobicity : The large, conjugated organic structure is fundamentally hydrophobic ("fat-soluble"), making it poorly suited for direct dissolution in water.[]

  • Aggregation Propensity : In aqueous environments, the planar structures of cyanine dyes tend to stack upon one another through π-π interactions. This process, known as aggregation, is a significant issue as it can quench fluorescence and render the azide functional group sterically inaccessible for click chemistry reactions.[3][4]

  • The Role of the Azide : The azide moiety (N3) is a small, polar functional group. While essential for bioorthogonal conjugation, its contribution to the overall aqueous solubility of the large Cy7.5 molecule is negligible.

This inherent hydrophobicity is the primary reason why organic solvents are required for the effective solubilization of non-sulfonated cyanine dyes.[]

Quantitative Solubility Comparison: DMSO vs. Water

Direct, quantitative solubility data for specific dye derivatives can vary. However, data from suppliers and the chemical literature provide a clear and consistent picture. Cyanine7.5 azide is freely soluble in organic solvents like DMSO but exhibits low solubility in water.[5][]

SolventTypeDielectric Constant (approx.)Solubility Profile for Cy7.5 AzideTypical Concentration
DMSO Polar Aprotic47High 10 mM or ~10 mg/mL is readily achievable[5][7]
Water / PBS Polar Protic80Very Low / Poor < 1 mg/mL; prone to aggregation and precipitation[3][7]

The superior performance of DMSO is rooted in its nature as a polar aprotic solvent. It can effectively solvate the cationic charge of the cyanine dye without forming a tight, prohibitive hydration shell, while its organic character accommodates the large hydrophobic regions of the molecule.

The Causality of Solvent Choice: Practical and Mechanistic Implications

The choice between DMSO and water is not merely one of convenience; it is a critical decision that impacts the entire experimental workflow and the quality of the resulting data.

Why DMSO is the Gold Standard for Stock Solutions:
  • Prevents Aggregation : By fully solvating individual dye molecules, DMSO prevents the formation of fluorescently quenched H- and J-aggregates that plague aqueous solutions.[3] This ensures that the dye is monomeric, reactive, and fluorescently active.

  • High Concentration Stocks : The high solubility in DMSO allows for the preparation of concentrated stock solutions (e.g., 10 mM).[5] This is essential for minimizing the volume of organic solvent added to a subsequent aqueous reaction mixture, which is often sensitive to high concentrations of organic co-solvents.[]

  • Enhanced Stability : Anhydrous DMSO protects the dye from hydrolysis and other degradation pathways, contributing to a longer shelf-life when stored correctly. Commercial suppliers recommend storing the dye in DMSO at -20°C in the dark.[5][]

The Pitfalls of Attempting Aqueous Dissolution:
  • Inaccurate Concentration : Undissolved microscopic particles will lead to a significant overestimation of the dye concentration in the supernatant.

  • Low Reactivity : Aggregated dye has poor accessibility to its azide group, drastically reducing the efficiency of click chemistry conjugation.

  • Fluorescence Artifacts : Dye aggregates can lead to unpredictable fluorescence behavior, including quenching and spectral shifts, compromising imaging data.

The extremely low solubility of cyanine dyes in aqueous solutions is a known factor that impairs their fluorescence intensity.[8] For biomolecules sensitive to organic solvents, the appropriate solution is not to force dissolution in water, but to use a chemically modified, water-soluble version of the dye.[]

Validated Experimental Protocols

The following protocols represent a self-validating system for the preparation and use of Cy7.5 azide.

Protocol 1: Preparation of a 10 mM Cy7.5 Azide Stock Solution in DMSO

This protocol is the industry-standard method for preparing cyanine dye stock solutions.

Workflow Diagram: Preparing a DMSO Stock Solution

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh Cy7.5 Azide (e.g., 1 mg in a microfuge tube) add_dmso 2. Add Anhydrous DMSO (to achieve 10 mM concentration) weigh->add_dmso vortex 3. Vortex Thoroughly (for 1-2 minutes) add_dmso->vortex sonicate 4. Sonicate Briefly (Optional) (if solids persist) vortex->sonicate if needed inspect 5. Visually Inspect (Ensure a clear, precipitate-free solution) sonicate->inspect aliquot 6. Aliquot into small volumes (to avoid freeze-thaw cycles) inspect->aliquot store 7. Store at -20°C (Protected from light and moisture) aliquot->store

Caption: Workflow for preparing a Cy7.5 azide stock solution.

Step-by-Step Methodology:

  • Acclimatization : Allow the vial of solid Cy7.5 azide to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition : Add the required volume of high-quality, anhydrous DMSO to the solid dye. For example, to prepare a 10 mM solution from 1 mg of Cy7.5 azide (M.W. ~767.44 g/mol ), add approximately 130 µL of DMSO.

  • Dissolution : Vortex the vial vigorously for several minutes. The solution should be clear and green in appearance.

  • Quality Control : Hold the vial up to a light source to ensure no solid particles or precipitates are visible. If particulates remain, brief sonication in a water bath may be employed. A clear solution is indicative of complete dissolution.

  • Storage : For long-term stability, aliquot the stock solution into smaller, single-use volumes and store at -20°C, desiccated and protected from light.[5]

Protocol 2: Using the DMSO Stock in an Aqueous Bioconjugation Reaction

This protocol describes the standard method for introducing the hydrophobic dye into an aqueous reaction buffer.

Decision Logic: Solvent Strategy for Labeling

G start Start: Need to label biomolecule with Cy7.5 Azide q1 Is the target biomolecule sensitive to a small amount (e.g., 1-10%) of DMSO? start->q1 path_a NO q1->path_a No path_b YES q1->path_b Yes proc_a proc_a path_a->proc_a proc_b Protocol B: Alternative Strategy 1. Use a water-soluble dye variant (e.g., sulfo-Cyanine7.5 Azide). 2. Dissolve dye directly in aqueous buffer. 3. Proceed with conjugation. path_b->proc_b end_a Result: Successful Labeling proc_a->end_a end_b Result: Successful Labeling without organic solvent proc_b->end_b

Sources

Cyanine7.5 azide extinction coefficient and quantum yield

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Advanced Characterization & Bioconjugation of Cyanine7.5 Azide

Executive Summary

Cyanine7.5 (Cy7.[1][2][3][4][5][][7][8][9]5) azide represents a critical tool in the near-infrared (NIR) imaging arsenal, offering a spectral window (Ex/Em: ~788/808 nm) that minimizes tissue autofluorescence and maximizes penetration depth.[] Unlike the standard Cyanine7, the "7.5" variant typically features a rigidified polymethine chain, enhancing quantum yield (


) and photostability. This guide provides an in-depth technical analysis of Cyanine7.5 azide, focusing on its extinction coefficient, quantum yield determination, and bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[]

Physicochemical Profile

The following data constitutes the core reference values for Cyanine7.5 azide. Note that "Cyanine7.5" often refers to the non-sulfonated, hydrophobic form unless "Sulfo-" is specified.[]

PropertyValueNotes
Molecular Formula

Typical for non-sulfonated chloride salt.[]
Molecular Weight ~767.44 DaVaries slightly by counterion (e.g.,

,

).[]
Excitation Max (

)
788 nm Measured in DMSO/MeOH.[]
Emission Max (

)
808 nm NIR-I window.[3][4][]
Extinction Coefficient (

)
223,000

At

(788 nm).[] High absorptivity.[][9]
Quantum Yield (

)
~0.10 (10%) Higher than ICG.[] Solvent dependent (DMSO/MeOH).[]
Solubility Organic (DMSO, DMF, DCM)Low water solubility.[] Use organic co-solvent for aqueous labeling.[]
Correction Factor (

)
~0.04 - 0.05 Estimated. Absorbance at 280 nm is typically <5% of

.

Expert Insight: The extinction coefficient of 223,000


 is significantly higher than many standard fluorophores (e.g., FITC is ~70,000), making Cy7.5 exceptionally bright despite the modest quantum yield typical of NIR dyes.[]

Mechanistic Principles

Structural Rigidification & Quantum Yield

Standard long-chain polymethine dyes (like Cy7) suffer from low quantum yields (


) due to non-radiative decay via cis-trans photoisomerization of the flexible methine bridge.[] Cyanine7.5 utilizes a rigidified cyclohexenyl bridge  in the polymethine chain. This structural constraint suppresses non-radiative decay pathways, effectively boosting the quantum yield to ~0.10 and improving photostability compared to Indocyanine Green (ICG).
The Click Chemistry Interface

The azide moiety (


) serves as a bioorthogonal handle for "Click Chemistry" (CuAAC).[] This reaction is thermodynamically driven by the formation of a stable 1,2,3-triazole linkage.[]
  • Selectivity: Azides are biologically inert and do not react with native functional groups (amines, thiols).[]

  • Efficiency: The reaction proceeds rapidly in aqueous buffers with organic co-solvents (DMSO), achieving near-quantitative yields.[]

Experimental Protocols

Protocol A: Bioconjugation via CuAAC (Click Chemistry)

Target: Labeling an Alkyne-modified protein or oligonucleotide with Cyanine7.5 Azide.[]

Reagents:

  • Protein-Alkyne: 1–5 mg/mL in PBS (pH 7.4).

  • Cy7.5 Azide: 10 mM stock in DMSO.

  • CuSO4: 100 mM stock in water.[]

  • THPTA Ligand: 500 mM stock in water (Protects protein from Cu-induced oxidation).[]

  • Sodium Ascorbate: 100 mM stock in water (Prepare fresh!).

Workflow:

  • Stoichiometry: Use 1.5 – 3 molar equivalents of Cy7.5 Azide per alkyne group.[]

  • Catalyst Prep: Premix CuSO4 and THPTA (1:5 molar ratio) prior to adding to the reaction.

  • Reaction Assembly:

    • Add Protein-Alkyne solution.[]

    • Add Cy7.5 Azide (keep DMSO < 20% final volume).[]

    • Add CuSO4-THPTA complex (Final conc: 0.5 – 1 mM Cu).[]

    • Add Sodium Ascorbate (Final conc: 2.5 – 5 mM).

  • Incubation: Incubate for 30–60 minutes at Room Temp in the dark.

  • Purification: Remove excess dye via Zeba Spin Desalting Columns (7K MWCO) or dialysis.[]

Protocol B: Degree of Labeling (DOL) Determination

Accurate characterization requires calculating how many dye molecules are attached per biomolecule.[]

The Formula:


[]

Where:

  • 
     (Absorbance at 788 nm).[4][]
    
  • 
    .[3][]
    
  • 
     (Correction factor for dye absorption at 280 nm).[]
    
  • 
     = Extinction coefficient of the protein (e.g., IgG ~210,000 
    
    
    
    ).[]

Visualization: DOL Calculation Logic

DOL_Calculation Input_Spec UV-Vis Spectrum (A280 & A788) Correction Correct Protein Absorbance A_prot = A280 - (A788 * CF280) Input_Spec->Correction Raw Data Constants Constants ε_dye = 223,000 CF_280 = 0.05 Constants->Correction Correction Factor Molar_Calc Calculate Molar Concentrations [Dye] = A788 / ε_dye [Prot] = A_prot / ε_prot Constants->Molar_Calc Extinction Coeffs Correction->Molar_Calc Result Degree of Labeling (DOL) [Dye] / [Prot] Molar_Calc->Result

Figure 1: Logical workflow for determining Degree of Labeling (DOL) correcting for dye absorbance at 280 nm.

Protocol C: Quantum Yield Determination (Comparative Method)

Objective: Determine the


 of Cy7.5 Azide relative to a reference standard (Indocyanine Green, ICG).

Reagents:

  • Reference: ICG (

    
     in DMSO).
    
  • Sample: Cyanine7.5 Azide.

  • Solvent: DMSO (Must be identical for both to avoid refractive index corrections).[]

Step-by-Step:

  • Dilution Series: Prepare 5 dilutions of both the Sample and Reference in DMSO.

    • Constraint: Absorbance at excitation wavelength (e.g., 740 nm or 760 nm) must be < 0.1 OD to avoid inner filter effects.[]

  • Spectral Acquisition:

    • Measure Absorbance (

      
      ) at the excitation wavelength.[]
      
    • Measure Integrated Fluorescence Intensity (

      
      ) (Area under emission curve 770–900 nm).[]
      
  • Plotting: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).[] Calculate the slope (
    
    
    ) for both.
  • Calculation:

    
    
    (Note: If solvents are identical, the refractive index term 
    
    
    
    cancels out).

Troubleshooting & Optimization

  • Aggregation: Cy7.5 is hydrophobic.[] If labeling efficiency is low or the spectrum shows a "shoulder" at ~730 nm (H-dimer), add 10-20% DMSO or DMF to the reaction buffer.[]

  • Copper Toxicity: If labeling live cells or sensitive proteins, use a Copper-Free (SPAAC) variant (DBCO-Cy7.[]5) instead of the Azide, or ensure thorough chelation (THPTA/EDTA) post-reaction.[]

  • Stoichiometry: Do not exceed 5-10 molar equivalents of dye for antibodies, as over-labeling with NIR dyes can cause self-quenching (lowering

    
    ) and alter pharmacokinetics.[]
    

References

  • Lumiprobe Corporation. Cyanine7.5 azide general properties and spectral data.[] Lumiprobe.[] Link

  • AxisPharm. Cyanine 7.5 (Cy7.[4][]5) Dye Spectral Properties.[3][4][][7][8][9] AxisPharm.[] Link

  • APExBIO. Cy7.5 azide (non-sulfonated) Product Data Sheet. APExBIO.[] Link

  • National Institutes of Health (NIH). Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores. PMC.[] Link

  • AAT Bioquest. Correction Factor [Cy7.5 (Cyanine-7.5)]. AAT Bioquest Quest Database.[1][] Link

Sources

Photostability of Cyanine7.5 Azide Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Cyanine7.5 (Cy7.[1][2][3][][5][6]5) represents a critical class of near-infrared (NIR) fluorophores, offering a spectral window (


 nm, 

nm) that maximizes tissue penetration by minimizing photon scattering and autofluorescence.[] However, the utility of Cy7.5 azide conjugates in long-term tracking and super-resolution microscopy is often limited by the inherent instability of the polymethine chain. This guide analyzes the photophysical degradation mechanisms of Cy7.5—specifically oxidative cleavage and phototruncation—and provides validated protocols for conjugation and stabilization.

Chemical Architecture & The Azide Advantage

The Chromophore Core

Unlike first-generation NIR dyes (e.g., Indocyanine Green), Cy7.5 features a rigidized polymethine chain, often incorporating a cyclohexenyl bridge.[] This structural rigidity suppresses non-radiative decay pathways (isomerization), thereby enhancing quantum yield (QY).[] However, the extended


-electron system required for NIR absorption renders the heptamethine chain highly susceptible to electrophilic attack by reactive oxygen species (ROS).
The Azide Moiety

The azide group (-


) serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[]
  • Stability: While organic azides are kinetically stable, they are photosensitive to UV light (

    
     nm).[] Since Cy7.5 is handled under ambient or NIR light, the azide group remains stable during standard workflows.
    
  • Post-Conjugation: Upon reaction with an alkyne, the azide converts into a 1,2,3-triazole linkage.[] This linkage is chemically inert and does not perturb the photophysics of the Cy7.5 chromophore, ensuring that observed photobleaching is intrinsic to the dye, not the linker.

Photostability Mechanisms & Degradation Pathways[4][7]

The degradation of Cy7.5 is not merely a loss of signal ("fading") but often involves a shift in spectral properties.

Oxidative Cleavage (ROS Attack)

The primary mechanism of photobleaching is Type II photooxidation.

  • Excitation: Cy7.5 absorbs a photon, entering the excited singlet state (

    
    ).
    
  • Intersystem Crossing (ISC): A fraction of molecules cross to the long-lived Triplet State (

    
    ).[]
    
  • Singlet Oxygen Generation: Energy transfer from

    
     to ground-state oxygen (
    
    
    
    ) generates highly reactive singlet oxygen (
    
    
    ).[]
  • Chain Scission:

    
     attacks the polymethine bridge, causing cyclization and subsequent cleavage of the chain, resulting in non-fluorescent carbonyl fragments.
    
Phototruncation (The "Blue Shift" Artifact)

A critical, often overlooked phenomenon in cyanine dyes is phototruncation . Under high-intensity irradiation, the heptamethine chain (Cy7.[]5) can undergo a specific oxidative excision of a


 unit.[7][8]
  • Result: The dye effectively converts into a pentamethine analogue (Cy5-like) or trimethine (Cy3-like).[]

  • Impact: This causes a hypsochromic shift (blue shift) in emission.[] In multiplexed experiments, a bleaching Cy7.5 channel can essentially "bleed" into the Cy5 channel, creating false positives.

Degradation Pathway Diagram[4]

PhotobleachingMechanism GroundState Cy7.5 Ground State (S0) ExcitedState Excited Singlet (S1) GroundState->ExcitedState Excitation (788 nm) ExcitedState->GroundState Fluorescence (808 nm) TripletState Triplet State (T1) ExcitedState->TripletState Intersystem Crossing TripletState->GroundState Phosphorescence / Decay SingletOxygen Singlet Oxygen (1O2) TripletState->SingletOxygen Energy Transfer to 3O2 OxidativeCleavage Polymethine Cleavage (Non-fluorescent) SingletOxygen->OxidativeCleavage Chain Scission Phototruncation Phototruncation (Blue Shift to Cy5-like) SingletOxygen->Phototruncation C2H2 Excision

Figure 1: Mechanistic pathway of Cyanine7.5 photobleaching, highlighting the bifurcation between total signal loss (cleavage) and spectral shifting (phototruncation).[]

Comparative Performance Analysis

The following table contrasts Cy7.5 Azide conjugates with other common NIR fluorophores.

FeatureCyanine7.5 (Cy7.[1][2][3][][5][6]5)Cyanine7 (Cy7)Alexa Fluor 750Indocyanine Green (ICG)
Excitation Max 788 nm750 nm749 nm780 nm
Emission Max 808 nm773 nm775 nm820 nm
Quantum Yield (QY) ~0.10 - 0.13~0.23~0.12< 0.05 (aqueous)
Photostability (

)
ModerateLowHighVery Low
Solubility Low (requires organic co-solvent)ModerateHigh (Sulfonated)Moderate
Blue Shift Risk High HighLowLow

Key Insight: While Alexa Fluor 750 offers superior photostability, Cy7.5 provides a further red-shifted emission profile, which is critical for avoiding autofluorescence in deep-tissue imaging.[]

Optimization & Stabilization Strategies

To maximize the photostability of Cy7.5 azide conjugates, the following strategies must be integrated into the experimental workflow.

Chemical Scavengers (ROXS)

The use of a Reducing and Oxidizing System (ROXS) or triplet state quenchers can increase photon output by


.
  • Ascorbic Acid (Vitamin C): Scavenges free radicals.[] Use at 100 µM – 1 mM in imaging buffer.[]

  • Trolox: A water-soluble Vitamin E analogue.[] Reduces blinking and bleaching.

  • COT (Cyclooctatetraene): Directly quenches the triplet state (

    
    ) without electron transfer, preventing 
    
    
    
    formation.[]
Mounting Media

Avoid standard glycerol-based mounts without antifade.[]

  • Recommended: Commercial hard-set media containing p-phenylenediamine (PPD) or DABCO.[]

  • Note: Some antifades (e.g., VECTASHIELD) can be incompatible with cyanines (causing quenching), so validation is required.[]

Experimental Protocols

Protocol A: CuAAC Conjugation of Cy7.5-Azide

This protocol uses THPTA to protect biomolecules from copper-induced degradation.[]

Reagents:

  • Cy7.5-Azide Stock: 10 mM in DMSO.

  • Alkyne-labeled Biomolecule: 10-50 µM in PBS (pH 7.4).

  • CuSO4: 20 mM in water.

  • THPTA Ligand: 100 mM in water.[][9]

  • Sodium Ascorbate: 100 mM in water (Freshly prepared).

Workflow:

  • Premix Catalyst: Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 µL CuSO4 + 5 µL THPTA). Incubate for 5 mins.

  • Assembly: To the Alkyne-biomolecule solution, add:

    • Cy7.5-Azide (2-5 molar equivalents relative to alkyne).[]

    • Cu-THPTA complex (Final conc. 100-500 µM).[]

  • Initiation: Add Sodium Ascorbate (Final conc. 2.5 - 5 mM).

  • Incubation: Incubate for 30-60 mins at RT in the dark.

  • Purification: Desalt using PD-10 columns or dialysis to remove unreacted dye and copper.[]

CuAACProtocol Start Start: Alkyne-Biomolecule (in PBS) Combine Combine: Biomolecule + Cy7.5-Azide + Catalyst Start->Combine Premix Premix Catalyst: CuSO4 + THPTA (1:5) Premix->Combine Initiate Initiate: Add Sodium Ascorbate Combine->Initiate Incubate Incubate: 30-60 min @ RT (Dark) Initiate->Incubate Purify Purify: Desalting / Dialysis Incubate->Purify

Figure 2: Step-by-step workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing THPTA ligand for biomolecule protection.

Protocol B: Quantitative Photostability Assay

A self-validating system to compare dye performance.[]

Setup:

  • Sample Prep: Dilute Cy7.5-conjugate to an Optical Density (OD) of 0.1 at 788 nm in PBS (or desired buffer).

  • Control: Prepare a reference dye (e.g., fresh ICG or Alexa 750) at the same OD.

  • Illumination: Use a 785 nm laser or LED source. Power density should be calibrated (e.g., 50 mW/cm²).[]

Procedure:

  • Place samples in a quartz cuvette or glass-bottom 96-well plate.

  • Continuously irradiate samples while maintaining temperature at 25°C.[]

  • Acquire fluorescence emission spectra (790–850 nm) every 30 seconds for 60 minutes.

  • Data Processing:

    • Integrate the area under the emission curve (AUC) for each time point.

    • Normalize

      
       to 100%.[]
      
    • Plot Normalized Intensity vs. Time.[]

    • Calculate

      
       (time to 50% intensity).[]
      

PhotostabilityAssay Sample Sample Prep (OD = 0.1) Irradiation Continuous Irradiation (785 nm Laser) Sample->Irradiation Acquisition Data Acquisition (Spectra every 30s) Irradiation->Acquisition Excitation Analysis Analysis (AUC Integration & t1/2) Acquisition->Analysis Raw Data Analysis->Sample Feedback/Optimization

Figure 3: Logical flow for the quantitative assessment of fluorophore photostability.

References

  • Görner, H. (2016).[] Photochemistry of Cyanine Dyes. IntechOpen.

  • Zheng, Q., et al. (2014).[] Ultra-stable organic fluorophores for single-molecule research.[] Chemical Society Reviews.[]

  • Dempsey, G. T., et al. (2009).[] Photoswitching Mechanism of Cyanine Dyes. Journal of the American Chemical Society. Retrieved from [Link][]

  • Han, J., et al. (2021).[] Mechanism of Cyanine5 to Cyanine3 Photoconversion. Journal of the American Chemical Society. Retrieved from [Link][]

Sources

Methodological & Application

Application Notes and Protocols: Cyanine7.5 Azide for Precision Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Bioorthogonal Chemistry for Advanced Protein Labeling

In the landscape of modern proteomics and drug development, the precise attachment of functional reporters, such as near-infrared (NIR) fluorophores, to proteins is paramount. Cyanine7.5 (Cy7.5), with its spectral properties in the NIR window (absorption ~788 nm, emission ~808 nm), offers deep tissue penetration and minimal background autofluorescence, making it an exceptional candidate for in vivo imaging and sensitive in vitro assays.[1] The azide functional group on Cy7.5 allows for its covalent attachment to proteins through highly specific and efficient bioorthogonal "click chemistry" reactions.[2] This guide provides a comprehensive overview and detailed protocols for two of the most prevalent click chemistry strategies for labeling proteins with Cyanine7.5 azide: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][]

These reactions are bioorthogonal, meaning they proceed with high efficiency under physiological conditions without interfering with native biochemical processes.[5] The choice between CuAAC and SPAAC is contingent on the specific experimental context, particularly the sensitivity of the protein to copper ions and the desired reaction kinetics.

The Chemistry of Choice: CuAAC vs. SPAAC

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3] The reaction is highly efficient and regiospecific, exclusively forming a stable 1,4-disubstituted triazole linkage.[3] However, the requirement for a copper catalyst can be a drawback for in vivo applications or when working with proteins sensitive to metal ions, as copper can generate reactive oxygen species (ROS) that may damage the protein.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[] The release of ring strain drives the reaction forward, forming a stable triazole linkage.[] SPAAC is the preferred method for live-cell imaging and for labeling sensitive biological macromolecules.[6]

Visualizing the Labeling Workflows

CuAAC_Workflow Protein_alkyne Protein with Terminal Alkyne Reaction CuAAC Reaction Protein_alkyne->Reaction Cy7_5_azide Cyanine7.5 Azide Cy7_5_azide->Reaction Cu_catalyst Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) Cu_catalyst->Reaction Labeled_Protein Cy7.5 Labeled Protein Reaction->Labeled_Protein Purification Purification Labeled_Protein->Purification Final_Product Purified Cy7.5 Labeled Protein Purification->Final_Product

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Workflow Protein_DBCO Protein with Strained Alkyne (e.g., DBCO) Reaction SPAAC Reaction (Copper-Free) Protein_DBCO->Reaction Cy7_5_azide Cyanine7.5 Azide Cy7_5_azide->Reaction Labeled_Protein Cy7.5 Labeled Protein Reaction->Labeled_Protein Purification Purification Labeled_Protein->Purification Final_Product Purified Cy7.5 Labeled Protein Purification->Final_Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Pre-Labeling Considerations: Protein and Reagent Preparation

Successful labeling hinges on meticulous preparation of both the protein and the labeling reagents.

Protein Preparation
  • Purity: The protein of interest should be of high purity to avoid labeling of contaminants.

  • Buffer Exchange: Ensure the protein is in an appropriate buffer. For CuAAC, avoid buffers containing chelating agents like EDTA, which will sequester the copper catalyst. For both reactions, avoid buffers containing azides (e.g., sodium azide as a preservative). Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a suitable starting point.

  • Concentration: A protein concentration of 1-10 mg/mL is generally recommended for efficient labeling.[7]

  • Functionalization: The protein must be functionalized with either a terminal alkyne (for CuAAC) or a strained alkyne (for SPAAC). This is typically achieved by reacting the protein with an NHS-ester derivative of the alkyne, which targets primary amines on lysine residues and the N-terminus.[3] Alternatively, non-canonical amino acids bearing the desired alkyne can be incorporated site-specifically during protein expression.[8]

Cyanine7.5 Azide Preparation
  • Storage: Cyanine7.5 azide is light-sensitive and should be stored protected from light at -20°C.

  • Stock Solution: Prepare a stock solution of Cyanine7.5 azide (e.g., 10 mM) in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C, protected from light and moisture.

Detailed Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein

This protocol is designed for in vitro labeling of a protein that has been pre-functionalized with a terminal alkyne.

Materials
  • Alkyne-modified protein (1-10 mg/mL in PBS, pH 7.2-7.4)

  • Cyanine7.5 azide stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Purification column (e.g., Sephadex G-25 spin column)

  • Reaction tubes and standard laboratory equipment

Step-by-Step Methodology
  • Prepare the Catalyst Premix: In a microcentrifuge tube, combine 2.5 µL of 50 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[6] Mix gently. This creates a 1:5 copper-to-ligand ratio, which helps to stabilize the Cu(I) and protect the protein.[6]

  • Reaction Setup: In a separate reaction tube, add the desired amount of alkyne-modified protein.

  • Add Cyanine7.5 Azide: Add a 4- to 50-fold molar excess of the Cyanine7.5 azide stock solution to the protein.[9] The optimal ratio should be determined empirically.

  • Initiate the Reaction: Add the catalyst premix to the protein-dye mixture. Then, add a 40-fold molar excess of freshly prepared sodium ascorbate solution to reduce the Cu(II) to the active Cu(I) catalyst.[9]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification: Purify the labeled protein from excess dye and reaction components using a desalting spin column according to the manufacturer's instructions.

Detailed Protocol 2: SPAAC Labeling of a DBCO-Modified Protein

This copper-free protocol is ideal for labeling sensitive proteins or for applications in living systems. It assumes the protein has been pre-functionalized with a DBCO group.

Materials
  • DBCO-modified protein (1-10 mg/mL in PBS, pH 7.2-7.4)

  • Cyanine7.5 azide stock solution (10 mM in DMSO)

  • Purification column (e.g., Sephadex G-25 spin column)

  • Reaction tubes and standard laboratory equipment

Step-by-Step Methodology
  • Reaction Setup: In a reaction tube, add the desired amount of DBCO-modified protein.

  • Add Cyanine7.5 Azide: Add a 1.5- to 10-fold molar excess of the Cyanine7.5 azide stock solution to the protein.[10] A 7.5-fold molar excess is a good starting point for antibody-small molecule conjugations.[10]

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours, protected from light.[10] The reaction can also be incubated at 4°C overnight.[10]

  • Purification: Purify the labeled protein using a desalting spin column as described in the CuAAC protocol.

Post-Labeling Characterization: Determining the Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, is a critical parameter for ensuring reproducibility. It can be determined spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Cyanine7.5 (~788 nm, A₇₈₈).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A₇₈₈ × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₇₈₈ of dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Degree of Labeling:

    • DOL = A₇₈₈ / (ε_Cy7.5 × Protein Concentration (M))

    • Where:

      • ε_Cy7.5 is the molar extinction coefficient of Cyanine7.5 at ~788 nm.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive reagents.Use fresh stock solutions, especially for sodium ascorbate in CuAAC.
Interfering substances in the protein buffer.Ensure the buffer is free of azides, primary amines (for NHS ester functionalization), and chelators (for CuAAC).[11] Perform a buffer exchange if necessary.
Insufficient molar excess of dye or catalyst.Optimize the molar ratios of the reactants.[11]
Suboptimal reaction conditions.Adjust incubation time and temperature.[5]
Protein Precipitation High concentration of organic solvent (e.g., DMSO).Keep the final concentration of the organic solvent in the reaction mixture to a minimum.
Protein instability under reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C).
High Background/Non-specific Labeling Inadequate purification.Ensure complete removal of unreacted dye by using an appropriate size-exclusion column or dialysis.
Aggregation of labeled protein.Centrifuge the final product to remove any aggregates before use.

References

  • Lang, K., & Chin, J. W. (2014). Labeling proteins on live mammalian cells using click chemistry.
  • AxisPharm. (n.d.). Cyanine7.5 dye. Retrieved from [Link]

  • Interchim. (n.d.). Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. Retrieved from [Link]

  • Preston, G. W., & Wilson, A. J. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100529.
  • SERVA. (2016, February 19). SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English) [Video]. YouTube. [Link]

  • Ting, A. Y., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry.
  • Ning, X., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.
  • Ge, Y., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Analytical Chemistry, 93(38), 12976-12984.
  • Heal, W. P., et al. (2008). Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry. Organic & Biomolecular Chemistry, 6(21), 3972-3981.
  • ResearchGate. (2019). Optimal Conditions for DBCO-azide Reaction? Retrieved from [Link]

Sources

Application Note: High-Fidelity Conjugation of Cyanine7.5 Azide to Alkyne-Modified Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Cyanine7.5 (Cy7.[1][2][3]5) is a premier near-infrared (NIR) fluorophore (


 nm, 

nm) utilized extensively for in vivo imaging due to its deep tissue penetration and minimal background autofluorescence.[1] However, its hydrophobic polymethine chain presents solubility challenges that can lead to antibody aggregation if not managed correctly.[1][4]

This guide details the conjugation of Cyanine7.5 Azide to Alkyne-modified antibodies .

Critical Decision Point: The Nature of Your "Alkyne"

The success of this protocol hinges on the specific type of alkyne modification present on your antibody. You must identify which chemistry applies to your reagents:

  • Pathway A: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [1][5][6]

    • Reagent: Cyclooctyne (e.g., DBCO, BCN).[1][5]

    • Catalyst: None (Copper-Free).[1][5][7]

    • Verdict: Preferred for Antibodies. This method preserves antibody structure and antigen-binding affinity by avoiding cytotoxic copper catalysts.[1][4]

  • Pathway B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    • Reagent: Terminal Alkyne (e.g., Propargyl, Acetylene).[1]

    • Catalyst: Cu(I) (Copper).[4][6][8][9]

    • Verdict: High Risk. Copper generates reactive oxygen species (ROS) that can degrade proteins.[1][4] If you must use this pathway, you must use a protective ligand (THPTA) to shield the antibody.

Mechanism of Action

The conjugation relies on the bioorthogonal reaction between an azide (


) and an alkyne to form a stable triazole linkage.[8]

G Ab Antibody-Alkyne (DBCO or Terminal) Complex Transition State Ab->Complex + Mix Dye Cyanine7.5-Azide Dye->Complex Final Stable Triazole Conjugate (Ab-Cy7.5) Complex->Final Cycloaddition

Figure 1: General reaction scheme. In SPAAC, ring strain drives the reaction.[6] In CuAAC, copper catalysis lowers the activation energy.

Materials & Equipment

ComponentSpecificationNotes
Antibody Alkyne-modified IgGConcentration >1 mg/mL in amine-free buffer (PBS pH 7.4).[1][4]
Fluorophore Cyanine7.5 AzideDissolve in anhydrous DMSO or DMF.[1][4][7] Store at -20°C.
Solvent Anhydrous DMSO or DMFCritical: Use fresh, high-grade solvent to prevent hydrolysis.[1][4]
Purification Zeba™ Spin Columns (7K MWCO)Or Sephadex G-25.[1] Dialysis is slow and risks precipitation.[1]
Filtration 0.22 µm Syringe FilterFor final sterilization (optional).[1]
CuAAC Only CuSO4, Sodium Ascorbate, THPTA THPTA Ligand is mandatory to protect the protein.

Protocol A: SPAAC (Copper-Free) - The Gold Standard[1]

Applicability: For antibodies modified with DBCO, BCN, or TCO.[1]

Step 1: Reagent Preparation[1][4][10]
  • Antibody: Ensure the antibody is in a buffer free of sodium azide (NaN3), as it will compete with the dye. If NaN3 is present, dialyze against PBS.[1][7]

  • Dye Stock: Dissolve Cyanine7.5 Azide in anhydrous DMSO to a concentration of 5 mM .

    • Expert Tip: Cy7.5 is hydrophobic.[1][4] Do not dissolve in aqueous buffer until immediately before use to prevent aggregation.[1]

Step 2: Conjugation Reaction[1][7][11]
  • Calculate the volume of dye needed for a 4-fold molar excess over the antibody.[4]

    • Note: Since the antibody is already alkyne-modified, a lower excess (2-4x) is sufficient compared to NHS-labeling (10-20x).[1]

  • Add the calculated volume of Cy7.5 Azide to the antibody solution.

    • Constraint: Ensure the final volume of organic solvent (DMSO) is < 10% to prevent antibody denaturation.

  • Mix gently by pipetting. Do not vortex vigorously.

  • Incubate the reaction:

    • Option A (Fast): 4 hours at Room Temperature (RT) in the dark.

    • Option B (Gentle): Overnight (12-16 hours) at 4°C in the dark.

Step 3: Purification[1]
  • Equilibrate a desalting column (e.g., Zeba Spin or PD-10) with PBS.[1][4]

  • Load the reaction mixture onto the column.

  • Elute the labeled antibody.[1][4] The high molecular weight conjugate will elute first; free dye will remain in the column.

    • Visual Check: You should see a faint blue/green band (the protein) separate from the slower dark blue band (free dye).

Protocol B: CuAAC (Copper-Catalyzed) - The Alternative[1]

Applicability: For antibodies modified with simple terminal alkynes (propargyl).[1][4] Warning: Copper is toxic to antibodies.[1] You must use THPTA to chelate Cu(I) and prevent oxidation.[1]

  • Prepare "Click Cocktail" (Premix separately):

    • Mix CuSO4 (1 mM final in reaction) with THPTA ligand (5 mM final). Ratio Cu:THPTA should be 1:5.[1]

    • Add Sodium Ascorbate (5 mM final) to reduce Cu(II) to Cu(I).[4] The solution should turn colorless.

  • Reaction:

    • Add Antibody (1 mg/mL).[1][4][7]

    • Add Cy7.5 Azide (2-4x molar excess).[1][4]

    • Add the "Click Cocktail" to the protein/dye mix.

  • Incubate: 1 hour at Room Temperature. Do not exceed 2 hours.

  • Quench: Add EDTA (10 mM final) to strip the copper.

  • Purify: Proceed immediately to desalting (as in Protocol A).

Quality Control: The Self-Validating System

You must verify the Degree of Labeling (DOL) to ensure the probe is useful.[10]

Absorbance Measurement

Dilute a small aliquot of the purified conjugate and measure absorbance at 280 nm (


) and 788 nm (

).[4]
DOL Calculation

Use the following formula:



Constants:

  • 
     (IgG): ~210,000 
    
    
    
    [1]
  • 
     (Cy7.5): ~223,000 
    
    
    
    (Check specific vendor CoA)[1]
  • 
     (Correction Factor 280nm): ~0.05 (5% of Cy7.5 absorbance bleeds into 280nm)
    
DOL RangeInterpretationAction
< 1.0 Under-labeledSignal too weak.[1][4] Check alkyne modification efficiency or increase dye excess.
1.5 - 3.5 Optimal Ideal for in vivo imaging.[1][4] High signal, low aggregation.[1]
> 4.0 Over-labeledHigh risk of quenching and hepatic clearance.[1][4] Repeat with less dye.[1]
Workflow Diagram[1][4][7]

Workflow Start Start: Alkyne-mAb (1 mg/mL) Check Check Alkyne Type Start->Check SPAAC Pathway A: SPAAC (Add Cy7.5-Azide only) Check->SPAAC DBCO/BCN CuAAC Pathway B: CuAAC (Add Cy7.5-Azide + Cu/THPTA) Check->CuAAC Terminal Alkyne Incubate Incubate (4h RT or O/N 4°C) SPAAC->Incubate CuAAC->Incubate Purify Purification (Desalting Column) Incubate->Purify QC QC: Measure A280/A788 Calculate DOL Purify->QC

Figure 2: Operational workflow for conjugation and validation.

Troubleshooting & Expert Insights

  • Precipitation: Cy7.5 is highly hydrophobic.[1][4] If precipitation occurs during the reaction, add 5-10% PEG (Polyethylene Glycol) to the buffer or ensure DMSO concentration is near the 10% limit.

  • Low Fluorescence (Quenching): If DOL is high (>4) but signal is low, the dyes are stacking on the antibody surface (H-dimer formation). Use a sulfonated version of Cy7.5 (Sulfo-Cy7.5 Azide) to increase solubility and charge repulsion.[1]

  • "Sticky" Background: In in vivo models, highly hydrophobic dyes bind to albumin.[1] Ensure you are using a PEGylated linker (e.g., Azide-PEG4-Cy7.[1]5) if background liver uptake is high.[1]

References

  • Click Chemistry Tools. DBCO-Azide Ligation Protocol (SPAAC).[1][4] Retrieved from [Link]

  • National Institutes of Health (PMC). Click Chemistry Conjugations in Antibody-Drug Conjugates.[1][4] Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis: Cyanine7.5 Azide vs. Cy7 Azide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to NIR Fluorescence Selection & Application

Executive Summary

For researchers selecting between Cyanine7 (Cy7) and Cyanine7.5 (Cy7.5) azide derivatives, the decision rarely hinges on "raw" brightness alone, but rather on the Signal-to-Noise Ratio (SNR) dictated by the experimental environment.

  • Select Cy7 Azide if: You are working in vitro (flow cytometry, western blot, microscopy) or using standard 730–750 nm laser lines.[1] Cy7 possesses a higher molar extinction coefficient (

    
    ), yielding higher theoretical brightness in clear buffers.[1]
    
  • Select Cy7.5 Azide if: You are performing in vivo imaging or deep-tissue histology.[1] The red-shifted emission (~808 nm) of Cy7.5 escapes the "biological window" of tissue autofluorescence and hemoglobin absorption more effectively than Cy7, resulting in superior contrast despite a slightly lower intrinsic extinction coefficient.

Technical Specifications & Data Analysis

The following data compares the intrinsic photophysical properties of the fluorophores. Note that "Azide" refers to the reactive handle (


) used for Click Chemistry; it does not significantly alter the spectral properties of the core chromophore.[1]
Table 1: Photophysical Property Comparison
FeatureCyanine7 (Cy7) Azide Cyanine7.5 (Cy7.[1][2][3][4][5][6][]5) Azide Implication
Core Structure Indolenine-based polymethineBenzoindole-based polymethineCy7.5 has extra benzene rings, causing a red-shift.[1][]
Excitation Max ~750 nm~788 nmCy7 matches 730/750 nm lasers; Cy7.5 needs ~785 nm excitation.[1]
Emission Max ~773 nm~808 nmCy7.5 emits closer to the NIR-II border.[1]
Extinction Coeff.[1][][8] (

)
~250,000

~223,000

Cy7 absorbs light more efficiently.
Quantum Yield (

)
~0.13 (varies by solvent)~0.10 – 0.12Comparable, though Cy7 is often slightly higher in aqueous buffer.[1]
Solubility Moderate (often requires co-solvent)Lower (Hydrophobic due to benzoindole)Cy7.5 often requires higher organic co-solvent % during labeling.[1]
Deep Dive: The "Brightness" Paradox

While Cy7 has a higher extinction coefficient (


), making it "brighter" in a cuvette, Cy7.5 often outperforms Cy7 in vivo .[1]
  • Tissue Scattering: Scattering scales as

    
    .[1] The longer wavelength of Cy7.5 (808 nm vs 773 nm) experiences significantly less scattering in skin and muscle.[1]
    
  • Autofluorescence: Tissue autofluorescence drops dramatically above 800 nm.[1] Cy7.5 emits in a region where background noise is minimal, effectively boosting the SNR.[1]

Decision Logic: Selecting the Right Fluorophore

Use the following logic flow to determine the optimal fluorophore for your specific application.

Selection_Matrix Start Start: Define Application Env Environment? Start->Env InVitro In Vitro / Ex Vivo (Cells, Westerns, Buffers) Env->InVitro High Transparency InVivo In Vivo Imaging (Live Animal, Deep Tissue) Env->InVivo High Scattering Laser Laser Availability? InVitro->Laser ResultCy75 Select Cy7.5 Azide (Max Contrast/Depth) InVivo->ResultCy75 Superior SNR Standard Standard (730-750 nm) Laser->Standard RedShift NIR (785 nm+) Laser->RedShift ResultCy7 Select Cy7 Azide (Max Brightness) Standard->ResultCy7 RedShift->ResultCy75

Figure 1: Decision matrix for selecting between Cy7 and Cy7.5 based on experimental environment and hardware.

Experimental Protocol: CuAAC Click Labeling

The following protocol describes the conjugation of Cyanine7.5 Azide to an Alkyne-modified protein (e.g., an antibody or BSA). This protocol is self-validating via UV-Vis absorbance ratios.[1]

Reagents Required:

  • Protein-Alkyne (1 mg/mL in PBS).[1]

  • Cyanine7.5 Azide (10 mM stock in DMSO).[1][4]

  • CuSO4 (Copper(II) sulfate, 100 mM in water).[1]

  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine, 500 mM).[1]

  • Sodium Ascorbate (500 mM fresh stock).[1]

Workflow Diagram

Click_Protocol Step1 1. Prepare Reagents (Premix Cu2+ and THPTA) Step2 2. Reaction Assembly Protein-Alkyne + Dye-Azide + Catalyst Mix Step1->Step2 Step3 3. Reduction Start Add Sodium Ascorbate (Initiator) Step2->Step3 Step4 4. Incubation 30-60 mins @ RT (Dark, Inert Gas) Step3->Step4 Step5 5. Purification Desalting Column / Dialysis Step4->Step5 QC QC: Measure DOL (Degree of Labeling) Step5->QC

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow for NIR dye conjugation.

Step-by-Step Methodology
  • Catalyst Complexing (Crucial for Protein Stability):

    • Premix

      
       and THPTA ligand in a 1:5 molar ratio before adding to the protein.[1] This protects the protein from oxidation and precipitation by free copper.[1]
      
    • Mix: 2

      
      
      
      
      
      + 10
      
      
      THPTA.[1] Incubate 5 mins.
  • Reaction Assembly:

    • To 100

      
       of Protein-Alkyne (1 mg/mL), add:
      
    • Cyanine7.5 Azide (2–5 molar excess relative to protein).[1] Note: Keep DMSO < 10% final volume.

    • Add the pre-mixed Cu-THPTA complex (final conc. ~1 mM).[1]

  • Initiation:

    • Add Sodium Ascorbate (final conc. 5 mM) to reduce Cu(II) to Cu(I).[1]

    • Flush headspace with Argon/Nitrogen (optional but recommended for Cy7/7.5 stability, as NIR dyes are oxidation-sensitive).[1]

  • Incubation:

    • Incubate for 30–60 minutes at Room Temperature in the dark .

  • Purification (Self-Validation Step):

    • Pass the reaction through a Sephadex G-25 desalting column or Zeba Spin column to remove unreacted dye.[1]

    • Visual Check: The protein band (blue/green) should move faster than the free dye.[1]

  • Degree of Labeling (DOL) Calculation:

    • Measure Absorbance at 280 nm (

      
      ) and 788 nm (
      
      
      
      ).
    • Correction Factor (CF) for Cy7.5 at 280 nm is typically ~0.04.[1]

    • 
      [1]
      
    • 
      [1]
      
    • 
      [1]
      

Troubleshooting & Optimization

  • Issue: Dye Precipitation.

    • Cause: Cy7.5 is highly hydrophobic due to the benzoindole rings.[1]

    • Fix: Ensure the reaction buffer contains 5–10% DMSO or DMF.[1] Use sulfonated versions (Sulfo-Cy7.5 Azide) if the protein is sensitive to organic solvents [1].[1]

  • Issue: Low Fluorescence Signal.

    • Cause: Fluorescence quenching due to dye aggregation (H-dimers) on the protein surface.[1]

    • Fix: Target a lower DOL (Degree of Labeling).[1] For NIR dyes, a DOL of 1.0–2.0 is often brighter than a DOL of 4.0 due to self-quenching [2].[1]

  • Issue: Photobleaching.

    • Comparison: Cy7.5 is generally more photostable than Cy7, but both are less stable than Rhodamines.[1] Use mounting media with antifade if performing microscopy.[1]

References

  • AxisPharm. (n.d.). Cyanine 7.5 (Cy7.[1][3][4][5][6][][9]5) Dye: Features and Applications. Retrieved February 6, 2026, from [Link][1]

  • National Institutes of Health (NIH) / ResearchGate. (2023).[1] Comparison between Fluorescence Imaging and Elemental Analysis to Determine Biodistribution of Inorganic Nanoparticles. (Discusses Cy7.5 superiority in vivo). Retrieved February 6, 2026, from [Link]

Sources

Guide: Evaluating Cytotoxicity of Cyanine7.5 Azide Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The NIR-Click Interface

The shift toward Near-Infrared (NIR) imaging has established Cyanine7.5 (Cy7.5) as a critical fluorophore, bridging the gap between traditional NIR-I dyes (like Cy7) and the deep-tissue penetration of NIR-II agents.[] When modified with an azide handle, this probe becomes a powerful tool for bio-orthogonal labeling via Click Chemistry (CuAAC or SPAAC).[]

However, the utility of Cy7.5 Azide is frequently compromised by its physicochemical properties. Unlike its sulfonated analogs, standard Cy7.5 is a lipophilic cation . This structure drives it to accumulate in mitochondria, potentially uncoupling oxidative phosphorylation and generating reactive oxygen species (ROS).

This guide provides a rigorous framework for evaluating the cytotoxicity of Cy7.5 Azide, distinguishing between intrinsic dye toxicity, solvent effects (DMSO), and click-catalyst induced damage.[]

Comparative Analysis: Cy7.5 Azide vs. Alternatives

Before initiating toxicity assays, it is crucial to benchmark Cy7.5 Azide against its structural relatives and clinical standards.

Table 1: Physicochemical and Safety Profile Comparison

FeatureCyanine7.5 Azide Sulfo-Cyanine7.5 Azide Cyanine7 Azide ICG (Indocyanine Green)
Spectral Window NIR (Ex: 788 nm / Em: 808 nm)NIR (Ex: 788 nm / Em: 808 nm)NIR (Ex: 750 nm / Em: 773 nm)NIR (Ex: 780 nm / Em: 800 nm)
Solubility Low (Hydrophobic) .[] Requires organic co-solvents (DMSO/DMF).[]High (Hydrophilic) .[] Water-soluble.[][2][3][4][5][6][7]Low (Hydrophobic).[][8]Moderate (Amphiphilic).[]
Cytotoxicity Risk High .[] Prone to H-aggregation and mitochondrial sequestration.[]Low . Negative charges prevent mitochondrial uptake.Moderate.Low (Clinical Standard).[]
Photostability High (Rigid polymethine chain).[][9]High.Moderate.Low (Prone to photodegradation).[]
Primary Use Labeling in organic solvents; fixed cell imaging.Live cell imaging; in vivo conjugation.[2]Shallower tissue imaging.[4][9]Angiography (No click handle).[][5]

Expert Insight: If your experimental design permits, Sulfo-Cy7.5 Azide is almost always the superior choice for live-cell applications.[] The sulfonate groups add negative charge, preventing the dye from acting as a membrane-permeant cation, thereby reducing mitochondrial toxicity [1, 3].

Mechanistic Insight: The Mitochondrial "Trojan Horse"

To correctly interpret cytotoxicity data, one must understand how Cy7.5 kills cells. It is not merely a chemical irritant; it is a mitochondrial toxin.

  • Membrane Potential (

    
    ) Driver:  As a lipophilic cation, Cy7.5 is driven into the mitochondrial matrix by the negative membrane potential (approx. -140 mV).[]
    
  • Accumulation: According to the Nernst equation, lipophilic cations can concentrate 100-1000x higher in mitochondria than in the cytosol [4].

  • ROS Generation: High concentrations disrupt the Electron Transport Chain (ETC), specifically Complexes I and III, leading to superoxide leakage.

  • Apoptosis: ROS overload triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome C and initiating apoptosis [5].

Diagram 1: Mechanism of Cyanine Cytotoxicity

MitochondrialToxicity Cy75 Cy7.5 Azide (Lipophilic Cation) PlasmaMem Plasma Membrane (Passive Diffusion) Cy75->PlasmaMem Entry Mito Mitochondria (Driven by ΔΨm) PlasmaMem->Mito Accumulation (1000x) ETC ETC Disruption (Complex I/III) Mito->ETC Intercalation ROS ROS Surge (Superoxide) ETC->ROS e- Leakage Apoptosis Apoptosis (Cell Death) ROS->Apoptosis mPTP Opening

Caption: Pathway of Cy7.5 Azide-induced cytotoxicity via mitochondrial accumulation and oxidative stress.[]

Self-Validating Experimental Protocol

Standard MTT assays are not recommended for NIR dyes because the formazan crystals can interfere with absorbance readings, and the solubilization step introduces variability. CCK-8 (WST-8) is the gold standard here as it produces a water-soluble formazan read at 450 nm, far from the Cy7.5 absorption peak (788 nm) [2].[]

Phase 1: Preparation & Controls (The "Self-Validating" System)

You must isolate the toxicity of the dye from the toxicity of the copper catalyst (if using CuAAC) and the solvent (DMSO).

  • Vehicle Control: Media + % DMSO equivalent to the highest dye concentration (usually <1%).

  • Catalyst Control: Media + CuSO4/THPTA (if performing in situ labeling).[]

  • Positive Control: 10% DMSO or Triton X-100 (induces 100% cell death).[]

Phase 2: Step-by-Step Workflow
  • Probe Solubilization:

    • Dissolve Cy7.5 Azide in anhydrous DMSO to make a 10 mM stock.

    • Critical: Verify no precipitation occurs upon dilution into media. If aggregates form, toxicity data will be invalid (false positives due to physical sedimentation).

  • Cell Seeding:

    • Seed cells (e.g., HeLa or HEK293) at 5,000 cells/well in a 96-well plate.[]

    • Incubate for 24h to ensure adhesion.

  • Dose-Response Treatment:

    • Prepare serial dilutions of Cy7.5 Azide in pre-warmed media: 0, 1, 5, 10, 25, 50, 100 µM.

    • Note: Imaging concentrations are typically 1-5 µM.[] Testing up to 100 µM establishes the safety margin.

    • Incubate for 24 hours (standard acute toxicity) or 72 hours (proliferation inhibition).[]

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent per 100 µL of media.[][7]

    • Incubate for 1-4 hours at 37°C until orange color develops.

    • Measure Absorbance at 450 nm .

Diagram 2: Cytotoxicity Evaluation Workflow

Workflow Stock Stock Prep (DMSO) QC Solubility QC (Check Aggregation) Stock->QC Seed Cell Seeding (96-well) QC->Seed Pass Treat Dose Response (0-100 µM) Seed->Treat CCK8 CCK-8 Addition (WST-8) Treat->CCK8 24h Incubation Read Read OD450 (Microplate) CCK8->Read 1-4h

Caption: Operational workflow for valid cytotoxicity assessment using CCK-8.

Data Interpretation & Troubleshooting

Calculating Viability

[]
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    : Wells with dye.[][7][8][10][11]
    
  • 
    : Vehicle control (DMSO only).
    
  • 
    : Media only (no cells).
    
Interpreting the IC50[13]
  • Safe Range: If IC50 > 50 µM, the probe is generally safe for standard imaging (usually performed at 1-5 µM).[]

  • Warning Zone: If IC50 is 10-50 µM, minimize incubation time and wash cells immediately after labeling.

  • Toxic: If IC50 < 10 µM, switch to Sulfo-Cy7.5 Azide .[]

Common Pitfall: The "False Toxicity" of Aggregation

Non-sulfonated Cy7.5 Azide is highly hydrophobic. In aqueous media, it forms H-aggregates (blue-shifted absorption).[] These aggregates can physically coat cell membranes, causing mechanical stress rather than biochemical toxicity.

  • Check: If you see dark precipitates on the cells under the microscope, your concentration is too high for the solubility limit. Data from these wells is invalid.

References

  • Dojindo. CCK-8 Assay: A sensitive tool for cell viability.[] Retrieved from [Link]

  • Antibodies.com. Sulfo-Cyanine 7.5 azide vs Non-sulfonated variants.[] Retrieved from [Link][]

  • ResearchGate. Cyanine mitochondrial dye with slightly selective cytotoxicity against A549 cancerous cells. Retrieved from [Link]

  • National Institutes of Health (PMC). Cyanine dyes in the mitochondria-targeting photodynamic and photothermal therapy. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.